2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)-
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Overview
Description
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a pyrrolo-pyrimidine moiety, and an amino group. It is known for its potential use in DNA synthesis and sequencing reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves multiple steps. One common method includes the reaction of 5-iodo-7H-pyrrolo(2,3-d)pyrimidine with tetrahydrofuran-2-methanol under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted pyrrolo-pyrimidines and furan derivatives.
Scientific Research Applications
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in DNA synthesis and sequencing reactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. In biological systems, it can incorporate into DNA, disrupting normal cellular processes and leading to cell death. This property makes it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’,3’-Dideoxy-7-Iodo-Adenosine: This compound shares a similar pyrrolo-pyrimidine structure and has applications in DNA synthesis.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure, known for its antiproliferative properties.
Uniqueness
2-Furanmethanol, 5-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)tetrahydro-, (2S-cis)- is unique due to its combination of a furan ring and a pyrrolo-pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cellular processes sets it apart from other similar compounds .
Properties
CAS No. |
185905-46-8 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-11-10-9(14-5-15-11)7(3-13-10)8-2-1-6(4-16)17-8/h3,5-6,8,13,16H,1-2,4H2,(H2,12,14,15)/t6-,8+/m0/s1 |
InChI Key |
DRNBCFGKTUTNRZ-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)C2=CNC3=C2N=CN=C3N |
Canonical SMILES |
C1CC(OC1CO)C2=CNC3=C2N=CN=C3N |
Origin of Product |
United States |
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